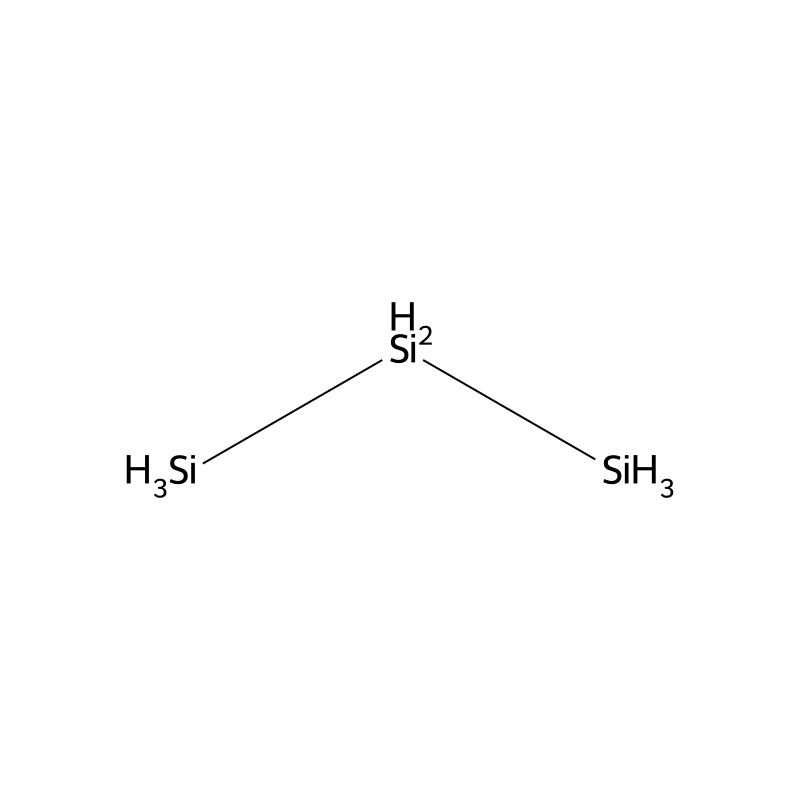

Disilylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

disilylsilane spectroscopic characterization data

Disilylsilane Spectroscopic Data

The spectroscopic data for this compound (H₈Si₃) is summarized in the table below.

| Spectroscopic Method | Chemical Shift / Wavenumber / Wavelength | Assignment / Interpretation |

|---|---|---|

| ¹H NMR [1] | 3.5 - 4.5 ppm (singlet) | Terminal SiH₃ groups (6H) |

| 3.8 - 4.2 ppm | Central SiH₂ group (2H) | |

| ²⁹Si NMR [1] | -40 to -60 ppm | Terminal silicon atoms (SiH₃) |

| -45 to -55 ppm | Central silicon atom (SiH₂) | |

| IR Spectroscopy [1] | 2150 - 2200 cm⁻¹ | Si-H stretching vibrations |

| 940 - 960 cm⁻¹ | Si-H deformation modes | |

| 420 - 450 cm⁻¹ | Si-Si stretching vibrations | |

| Raman Spectroscopy [1] | 420 - 450 cm⁻¹ | Si-Si stretching vibrations |

| 2150 - 2170 cm⁻¹ | Symmetric Si-H stretching |

The molecular structure of this compound is a chain of three silicon atoms with hydrogen atoms completing the tetrahedral geometry [2] [1].

Molecular structure of this compound (H₈Si₃) with a linear silicon backbone [1].

General Guidance for Experimental Protocols

Since detailed methodologies for the cited data were not located, here is a general framework for acquiring such data.

- Sample Preparation: For NMR and IR spectroscopy, this compound would typically be handled as a gas or neat liquid in a sealed, moisture-free cell due to its air sensitivity and volatility [1].

- NMR Spectroscopy: ¹H NMR spectra are acquired on a standard high-field NMR spectrometer. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm [1]. For ²⁹Si NMR, longer relaxation times and the low natural abundance (4.7%) often require techniques like proton decoupling to enhance signal quality [1].

- Vibrational Spectroscopy (IR & Raman): IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample is analyzed as a gas or within an inert atmosphere cell [1]. Raman spectroscopy is performed by irradiating the sample with a laser and analyzing the scattered light. It is particularly effective for detecting Si-Si bonds [1].

General workflow for spectroscopic characterization of volatile, air-sensitive compounds.

Research Data Gaps and Alternatives

The search results confirm that This compound itself is not a compound involved in cell signaling [1]. The extensive information on signaling pathways found is related to entirely different biological and chemical contexts [3] [4] [5]. This is likely a key reason why the specific data you requested was not located.

For the most current and detailed data, I suggest you:

- Consult Specialized Databases: Search directly in scientific databases like SciFinder Navigator or Reaxys using the CAS Number 7783-26-8.

- Review Foundational Literature: Look for older primary research papers on polysilane chemistry, as the fundamental characterization of this compound may have been established decades ago.

References

- 1. Buy this compound | 7783-26-8 [smolecule.com]

- 2. Find chemicals by name or formulas. [charchem.org]

- 3. Bonding and structure of disilenes and related unsaturated group-14 element compounds - PMC [ncbi.nlm.nih.gov]

- 4. Identification of active signaling by integrating gene... pathways [bmcsystbiol.biomedcentral.com]

- 5. Cell Signaling : Types and Mechanisms | Danaher Life Sciences [lifesciences.danaher.com]

disilylsilane decomposition pathways and kinetics

Decomposition Pathways and Kinetic Models

Research indicates that disilane (Si₂H₆) decomposition can proceed through different pathways, and the dominant mechanism depends on whether the reaction occurs on a surface or in the gas phase, as well on the specific conditions.

| Feature | Surface Decomposition Model (on Silicon) | Homogeneous Gas-Phase Decomposition |

|---|---|---|

| Preferred Pathway | Decomposition into two non-identical radicals (SiH₃ + SiH₃) with concurrent hydrogen transfer to the surface [1]. | A pressure-dependent branching ratio between two primary channels [2]. |

| Primary Products | SiH₃ and SiH₃ radicals; hydrogen atoms chemisorbed on the silicon surface [1]. | SiH₄ + SiH₂ (Path R1) and H₂ + H₃SiSiH (Path R2) [2]. |

| Key Finding | This model is physically preferred for temperatures of 400–800 °C and eliminates non-physical features in temperature dependencies seen in other models [1]. | Under the studied conditions, about 70% of consumed disilane was converted to trisilane (Si₃H₈), a main reaction product [2]. |

| Conditions Studied | Low gas pressure in the reactor [1]. | Temperature: 675–740 K; Pressure: 20–40 Torr [2]. |

The relationship between these pathways and the silicon thin film growth process can be visualized as follows:

> Competing pathways of disilane decomposition leading to silicon thin film growth.

Key Experimental Methods and Findings

The studies employed specific analytical techniques to uncover these mechanisms and measure reaction rates.

| Aspect | Method/Specification |

|---|---|

| Gas-Phase Analysis | Time-of-flight (TOF) mass spectrometry coupled with vacuum ultraviolet single-photon ionization (VUV-SPI) at 10.5 eV (118 nm) [2]. |

| Measured Species | Quantitative concentration measurements of disilane and trisilane; examination of Si₂H₄ species [2]. |

| Kinetic Analysis | Use of pressure-dependent rate constants and kinetic simulation including both gas-phase and surface reactions to analyze mechanisms [2]. |

| Surface Science Insight | Kinetic theory applied to establish surface concentration conditions and relate decomposition rates of various fragments (v_{SiH3} and v_{SiH4}) [1]. |

A critical finding from the surface decomposition study is the strong dependence of the decomposition rate on the disilane pressure, suggesting that the silicon film growth rate is mainly dependent on the rate and mode of the surface pyrolysis process [1].

The Role of Temperature and the Arrhenius Equation

The rate of disilane decomposition, like most chemical reactions, is highly dependent on temperature. This relationship is governed by the Arrhenius equation [3] [4]: [ k = A \exp\left({-E_a \over RT}\right) ]

- (k) is the rate constant.

- (A) is the pre-exponential factor (frequency factor).

- (E_a) is the activation energy.

- (R) is the universal gas constant.

- (T) is the absolute temperature.

This equation indicates that the rate constant (k) increases exponentially with temperature, as a higher temperature provides more molecules with the necessary energy to overcome the reaction's activation energy barrier ((E_a)) [3] [4]. This principle underpins the temperature ranges (400–800°C for surface decomposition) cited in the studies [1].

A Note on UV-Vis Spectroscopy

While your search may have encountered UV-Vis spectroscopy, it is crucial to note that this technique is generally not suitable for studying disilane decomposition. UV-Vis measures electronic transitions in chromophores, which are typically absent in small molecules like disilane (Si₂H₆) and silane (SiH₄) [5] [6]. The cited research instead relied on mass spectrometry and kinetic modeling [1] [2].

Suggestions for Further Research

To obtain the level of detail required for a whitepaper, I suggest the following:

- Access Full Papers: The summaries available point to key details being in the full-text articles. I recommend accessing the original papers via their publishers (e.g., Springer for [1] and ACS Publications for [2]).

- Refine Your Search: Use specific keywords from these studies, such as "VUV-SPI disilane", "kinetic simulation disilane decomposition", or "silicon chemical vapor deposition disilane kinetics" in specialized databases like SciFinder, Web of Science, or Google Scholar to find more recent and directly related work.

References

- 1. Kinetics of the decomposition of disilane on a silicon growth surface... [link.springer.com]

- 2. Thermal decomposition mechanism of disilane [pubmed.ncbi.nlm.nih.gov]

- 3. Video: Temperature - Concept Dependence [jove.com]

- 4. ch302.cm.utexas.edu/kinetics/temp- depend /T- depend -all.php [ch302.cm.utexas.edu]

- 5. sciencedirect.com/topics/chemistry/ uv - vis - spectroscopy [sciencedirect.com]

- 6. –visible Ultraviolet - Wikipedia spectroscopy [en.wikipedia.org]

Understanding Disilane and its Role in Material Formation

Disilane (Si₂H₆) is a higher-order silane that is particularly valuable in the formation of high-purity silicon films. Its utility stems from its properties, which can lead to superior material characteristics compared to more common precursors like silane (SiH₄) [1].

The table below summarizes the core applications and advantages of using disilane in material formation processes.

| Application Area | Specific Uses | Key Advantages of Using Disilane |

|---|---|---|

| Semiconductor & Photovoltaic (PV) Manufacturing [1] | Silicon epitaxial growth, amorphous silicon (a-Si:H), SiGeSn alloys, microspheres, photonic crystals. | Higher film density, faster deposition rate, lower process temperature, improved film smoothness/continuity, better doping compatibility. |

| Chemical Vapor Deposition (CVD) Processes [1] | Plasma-Enhanced CVD (PECVD), Low-Pressure CVD (LPCVD). | Enables high-quality film deposition at lower temperatures. |

| Organic Optoelectronic Materials [2] | Serves as a bridging unit in σ–π-conjugated molecular architectures. | Enables fine-tuning of photophysical properties; enhances fluorescence, solubility, and crystallinity. |

Synthesis Methods for Disilane

Industrial production of disilane relies on several chemical pathways. The search results highlight three primary methods, each with its own trade-offs in terms of yield, complexity, and cost [1].

The following diagram outlines the primary synthesis routes and their key characteristics:

A comparative analysis of these synthesis methods is provided in the table below:

| Synthesis Method | Key Process Details | Yield & Industrial Considerations |

|---|---|---|

| Magnesium Silicide (Mg₂Si) [1] | Reaction of Mg₂Si with acid (HCl) or ammonium bromide (NH₄Br) in solution. | High yield (up to 70-80%). Well-established but generates significant byproducts; complex recovery. |

| Reduction of Hexachlorodisilane (Si₂Cl₆) [1] | Reduction using hydrides like LiAlH₄ in ether solvents. | High yield (~80%). Uses expensive raw materials; complex byproduct recovery. |

| Direct Decomposition of Silane (SiH₄) [1] | Silane is decomposed via pyrolysis, discharge (e.g., dielectric barrier), microwave, or photolysis. | Low yield (often <5%, up to 10% with catalysts). Lower yield but uses simpler feedstock; active R&D area. |

Key Experimental Concepts and Workflows

Although full procedural details are beyond the scope of this guide, the literature points to several critical experimental concepts.

A fundamental application of disilane is in thin-film deposition. The general workflow for a CVD process, a cornerstone of semiconductor fabrication, can be summarized as follows [1] [3]:

For the synthesis of disilane-bridged organic molecules used in advanced materials, researchers primarily employ two key chemical strategies [2]:

| Synthetic Strategy | Description | Typical Conditions & Notes |

|---|---|---|

| Salt Metathesis | Reaction of a chlorodisilane with a Grignard or organolithium reagent. | Long-established method. Can produce symmetrical/unsymmetrical structures; may have issues with yield, selectivity, and functional group compatibility. |

| Palladium-Catalyzed Coupling | Silylation of an aryl halide using a hydrodisilane, catalyzed by palladium complexes. | Modern method. Milder conditions, better functional group tolerance. Key breakthrough was preventing Si–Si bond cleavage during catalysis. |

Safety and Operational Notes

When working with disilane and related compounds in a laboratory or industrial setting, consider these critical points from the literature:

- Reactivity: Disilane is susceptible to Si–Si bond cleavage in the presence of certain transition metal complexes, which is a key challenge that had to be overcome in catalytic synthesis methods [2].

- Decomposition: During pyrolysis processes, controlling parameters is crucial to minimize the production of higher-order silanes and silicon powder, which can be undesirable byproducts [1].

- Material Compatibility: The choice of precursor (e.g., disilane vs. dichlorosilane) can be dictated by the required decomposition temperature and desired film quality, with disilane often allowing for lower-temperature processes [1] [3].

References

disilylsilane reaction intermediates and transition states

Transition States vs. Intermediates

In a reaction coordinate diagram, these species are identified by their position on the energy curve. The table below summarizes their core differences.

| Feature | Transition State | Intermediate |

|---|---|---|

| Definition | High-energy, transient configuration along the reaction coordinate [1] | Comparatively stable species formed between elementary reaction steps [2] |

| Lifetime | Exists for approximately one bond vibration cycle (cannot be isolated) [3] | Finite and detectable lifetime (can sometimes be isolated) [2] [3] |

| Position on Energy Diagram | Energy maximum (a "hilltop") [2] [3] | Energy minimum (a "valley") [2] |

| Symbol | Often denoted by a double dagger symbol (‡) [1] | Typically denoted by the letter 'I' |

The following diagram illustrates the relationship between these species in a multi-step reaction. The transition states (TS) represent the energy barriers that must be overcome, while the intermediate is a temporarily stable product that can form before the reaction proceeds further.

Reaction coordinate diagram showing two transition states (TS1, TS2) and one intermediate (I).

Silicon Deposition from Disilane: An Experimental Study

While data on "disilylsilane" is limited, a relevant study on silicon film deposition from disilane (Si₂H₆) provides insight into the reaction mechanism and key species [4].

- Experimental System: Undoped silicon films were deposited from disilane in a tubular hot-wall Low-Pressure Chemical Vapor Deposition (LPCVD) reactor [4].

- Key Finding: The study demonstrated that the main contribution to silicon deposition involves the radical silylene (SiH₂), unlike deposition from silane (SiH₄), which primarily involves the silane molecule itself [4]. This difference in mechanism explains the larger crystal size obtained when using disilane, which is important for industrial applications like thin-film transistor manufacture [4].

How to Investigate a Specific Reaction

Given the lack of specific data on this compound, here are approaches you can take to deepen your research:

- Explore Broader Silicon Chemistry: The reaction networks for organosilicon compounds can be complex. One study on disilanol (Si₂OH₆) used automated computational methods (the program AutoMeKin) to discover reaction mechanisms, highlighting that automated discovery can be a valuable tool for mapping out potential pathways and identifying intermediates and transition states [5].

- Consult Specialized Databases: Search for the specific compound "this compound" (molecular formula may be H₂Si(SiH₃)₂) in specialized scientific databases like Reaxys, SciFinder, or the NIST Chemistry WebBook.

- Review Related Industrial Processes: For context, the hydrosilylation reaction is a cornerstone of the silicon industry. For example, the production of trichloro(3-chloropropyl)silane, a key intermediate for silane coupling agents, faces selectivity issues due to competing reaction pathways and the potential formation of stable intermediate species [6].

References

- 1. - Wikipedia Transition state [en.wikipedia.org]

- 2. What is the Difference Between a Transition and an... State [organicchemistrytutor.com]

- 3. organic chemistry - Difference between intermediates and transition ... [chemistry.stackexchange.com]

- 4. SILICON DEPOSITION FROM DISILANE [hal.science]

- 5. Exploring unimolecular reactions in disilanol and ethanol: Insights and... [link.springer.com]

- 6. Selective hydrosilylation of allyl chloride with trichlorosilane [pmc.ncbi.nlm.nih.gov]

disilylsilane first-principles study DFT calculations

DFT Studies on Related Silicon Hydrides

While direct data on disilylsilane is unavailable, the following table summarizes key aspects of research on disilane and other silanes, which involve similar computational approaches.

| Study Focus | Key Computational Methods & Functionals | Relevant Findings & Applications | Source |

|---|---|---|---|

| Disilane Hydrolysis & Catalysis | Gaussian 09; B3LYP, M06-2D, ωB97X-D/6-31+G(d); DGDZVP for Fe; CCSD(T) for single-point energies [1] | Fe (110) surface provides a barrierless path for disilane dissociation; hydrolysis is kinetically inert without a catalyst [1]. | [8] |

| Disilane Molecular Structure | Ab initio methods for molecular force field, vibrational spectrum, photoelectron, and VUV electronic spectra [2] [3] | Provides foundational data on disilane's geometric and electronic structure [2] [3]. | [1] [3] |

| Si-H Bond Dissociation Energies | B3LYP/6-311+G(3df,2p)//B3LYP/6-31G(d) to calculate Si-H BDEs in various organic silanes [4] | Systematically computes BDEs; identifies substituents (e.g., third-row atoms) that stabilize silyl radicals and lower BDEs [4]. | [6] |

| Electronic Structure of Diphenylsilane | Gaussian 03; B3LYP/6-311G basis set; X-ray emission spectroscopy for validation [5] | DFT-calculated X-ray emission spectrum matched experimental data, validating the method for describing chemical bonding in silanes [5]. | [9] |

A Proposed Workflow for a DFT Study on this compound

Here is a practical workflow you can adapt, based on methodologies used in the related studies. The diagram below outlines the key stages of a typical first-principles DFT investigation.

Proposed workflow for a DFT study on this compound

Detailed Methodologies for Key Stages

1. Model Building and Method Selection

- Initial Geometry: Construct an initial 3D model of this compound (likely H₃Si-SiH₂-SiH₃). You may use computational chemistry software (e.g., GaussView, Avogadro) or derive a starting point from known disilane structures [2] [3].

- DFT Functional and Basis Set:

- Hybrid Functionals: The B3LYP functional is widely used and serves as a good starting point [1] [5]. For better accuracy, especially with dispersion interactions, consider M06-2D or ωB97X-D [1].

- Basis Sets: A Pople-style basis set like 6-31+G(d) is a standard choice for molecular systems, offering a balance of accuracy and cost [1]. For more rigorous results, use a larger basis set like 6-311+G(3df,2p) for final single-point energy calculations [4].

- Validation: Where possible, validate your chosen method by comparing calculated properties (e.g., Si-H bond lengths, vibrational frequencies) with available experimental data or higher-level ab initio calculations like CCSD(T) [1].

2. Key Calculations and Properties to Investigate

- Geometry Optimization and Vibrational Analysis: Fully optimize the geometry without constraints. Following this, perform a frequency calculation at the same level of theory to:

- Confirm a true minimum (no imaginary frequencies).

- Obtain thermodynamic corrections and zero-point energy (ZPE).

- Simulate the infrared (IR) and Raman spectra [3].

- Electronic Structure Analysis:

- Calculate the Natural Bond Orbital (NBO) to understand atomic charges, orbital hybridization, and bond character [5].

- Plot the Molecular Electrostatic Potential (MEP).

- Analyze the Density of States (DOS) and frontier molecular orbitals (HOMO-LUMO) to determine the chemical reactivity and band gap [6].

- Bond Dissociation Energy (BDE):

- Calculate the BDE for a specific bond (e.g., Si-Si or Si-H) as the enthalpy change of the bond cleavage reaction at 298.15 K [4].

- Use the formula:

BDE = H(A•) + H(B•) - H(A-B), where H is the enthalpy including the electronic energy plus thermal corrections (ZPE, translational, rotational, vibrational) [4].

- Reaction Mechanism Exploration:

- If studying a reaction like hydrolysis, locate the Transition State (TS) using methods like QST2, QST3, or synchronous transit.

- Verify the TS with a frequency calculation (one imaginary frequency) and confirm it connects the correct reactants and products via an Intrinsic Reaction Coordinate (IRC) calculation [1].

- Construct the potential energy surface landscape to identify rate-determining steps and catalytic effects [1].

References

- 1. Dramatic catalytic activation of kinetically inert disilane ... [sciencedirect.com]

- 2. Ab initio calculations of molecular and electronic structure ... [sciencedirect.com]

- 3. Ab initio calculations of molecular and electronic structure ... [sciencedirect.com]

- 4. Theoretical study on Si–H bond dissociation energies of ... [sciencedirect.com]

- 5. Investigation of the electronic structure of diphenylsilane ... [link.springer.com]

- 6. First principles studies toward the design of silylene ... [pubmed.ncbi.nlm.nih.gov]

disilylsilane plasma-enhanced CVD deposition process

Introduction

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a versatile thin-film fabrication technique that allows for deposition at significantly lower temperatures than conventional thermal CVD [1] [2]. This process involves introducing precursor gases into a vacuum chamber where a plasma, generated by an electric field (RF, AC, or DC), provides the energy to dissociate the gases. The resulting reactive species adsorb onto a substrate, leading to film growth [2] [3]. The primary advantage of PECVD is its ability to deposit high-quality, uniform films on temperature-sensitive substrates, making it indispensable in semiconductor, optical, and biomedical industries [1] [2].

Experimental Protocol: PECVD of Silicon Nitride (SiNₓ) using Silane and Ammonia

This protocol outlines a standard procedure for depositing a silicon nitride film, a common application in microelectronics for encapsulation and passivation [2] [3]. The parameters can be adapted for other silicon-based precursors.

2.1. Materials & Equipment

- Substrate: Silicon wafers (or other relevant material).

- Precursor Gases: Silane (SiH₄), Ammonia (NH₃) [2] [4].

- Inert/Carrier Gases: Nitrogen (N₂), Argon (Ar) [2].

- PECVD Reactor: A system equipped with a parallel plate, capacitively coupled RF electrode configuration is standard [2] [3].

- Vacuum Pumping System.

2.2. Pre-Deposition Procedures

- Substrate Cleaning: Clean the substrate using a standard RCA or piranha clean process to remove organic and metallic contaminants. Rinse with deionized water and dry with a nitrogen gun.

- Load Substrate: Place the substrate on the grounded electrode (heater stage) within the deposition chamber.

- Establish Vacuum: Pump down the chamber to a base pressure of ≤ 1.0 x 10⁻⁵ Torr.

- Stabilize Temperature: Ramp the substrate heater to the target deposition temperature (250–350°C) and allow it to stabilize [2] [4].

2.3. Deposition Process

- Introduce Process Gases: Admit the precursor and carrier gases into the chamber. A typical gas flow ratio is SiH₄:NH₃ = 1:5. Total pressure is maintained between a few millitorr to a few torr [3].

- Ignite Plasma: Apply RF power (typically 13.56 MHz) to the electrode to ignite and sustain the plasma. Power density can range from 100 to 500 mW/cm².

- Initiate Deposition: The plasma will dissociate the precursor gases, initiating film growth on the substrate surface. Monitor the process time to control film thickness.

- Terminate Process: After the desired deposition time, turn off the RF power to extinguish the plasma.

- Purge Chamber: Stop the flow of precursor gases and purge the chamber with an inert gas (e.g., N₂ or Ar) to remove any residual reactive species.

- Vent and Unload: After the substrate has cooled to a safe handling temperature, vent the chamber and retrieve the coated substrate.

The following workflow diagram summarizes the key steps of the PECVD process.

Process Parameters and Data

The properties of the deposited film are highly dependent on the process parameters. The table below summarizes key variables and their typical effects. Note that the specific values for a disilylsilane precursor would need to be established through a Design of Experiments (DoE) approach.

Table 1: Key PECVD Process Parameters and Their Influence on Film Properties

| Parameter | Typical Range | Influence on Film Properties |

|---|---|---|

| Substrate Temperature | 250–350°C [2] [4] | Higher temperature generally improves film density and reduces hydrogen content. Critical for stress control. |

| Chamber Pressure | Few mTorr to few Torr [3] | Lower pressure often improves step coverage and conformity; higher pressure can increase deposition rate. |

| RF Power / Frequency | 13.56–100 MHz, 100–500 mW/cm² [2] [3] | Higher power increases dissociation, deposition rate, and can lead to denser films but may cause ion bombardment damage. |

| Gas Flow Rates & Ratios | Varies by precursor (e.g., SiH₄:NH₃ ~ 1:5) | Determines film stoichiometry, etch rate, and optical properties (e.g., refractive index). |

| Electrode Configuration | Capacitively / Inductively Coupled [2] | Affects plasma density and ion bombardment energy. Remote plasma can reduce substrate damage. |

Table 2: Comparison of Common Silicon Precursors in PECVD (Illustrative)

| Precursor | Formula | Key Characteristics (from literature) |

|---|---|---|

| Silane | SiH₄ | Standard precursor; highly reactive and pyrophoric [5] [4]. |

| Disilane | Si₂H₆ | Higher growth rate compared to silane in some configurations; can lead to uniformity challenges [6] [7]. |

| Tetraethylorthosilicate (TEOS) | Si(OC₂H₅)₄ | Liquid precursor; used for SiO₂ deposition. Can lead to carbon contamination [3]. |

| Dimethylsilane (DMSi) | SiC₂H₈ | Alkylsilane; used in Cat-CVD for Si-C films. Safer than silane [5]. |

| This compound | Si₃H₈ | Information not available in search results. Properties and performance would need to be experimentally characterized. |

Film Characterization Methods

After deposition, the film must be characterized to ensure it meets the required specifications.

- Thickness & Refractive Index: Measured by Ellipsometry or Profilometry.

- Film Stress: Determined by measuring substrate curvature before and after deposition using a surface profilometer or laser-based tool.

- Chemical Composition & Bonding: Analyzed by Fourier-Transform Infrared Spectroscopy (FTIR) to identify Si-H, N-H, Si-N bonds, and hydrogen content [3], or by X-ray Photoelectron Spectroscopy (XPS) for elemental composition.

- Surface Morphology: Characterized by Atomic Force Microscopy (AFM) for roughness.

- Electrical Properties: Current-Voltage (I-V) and Capacitance-Voltage (C-V) measurements to determine breakdown field and dielectric constant [8].

Troubleshooting Guide

Table 3: Common PECVD Issues and Potential Solutions

| Problem | Potential Cause | Solution |

|---|---|---|

| Poor Film Uniformity | Non-uniform gas flow, temperature, or plasma. | Check "showerhead" for clogs, verify heater uniformity, optimize pressure and electrode geometry. |

| High Film Stress | Incorrect temperature/power or ion bombardment. | Adjust substrate temperature, lower RF power, or consider a dual-frequency plasma [3]. |

| Low Deposition Rate | Low precursor flow, low power, or low pressure. | Increase precursor gas flow rate and/or RF power. |

| High Hydrogen Content | Deposition temperature too low. | Increase the substrate temperature to provide more energy for hydrogen desorption [3]. |

Conclusion

This application note provides a foundational protocol for silicon-based film deposition via PECVD. The absence of specific data for This compound highlights a gap in the current literature and an opportunity for research. Future work should focus on designing experiments to determine the optimal parameters—including temperature, pressure, power, and gas mixtures—for this specific precursor, using the characterization and troubleshooting methods outlined herein.

References

- 1. - Plasma : Where... | IntechOpen Enhanced Chemical Vapor Deposition [intechopen.com]

- 2. What is Plasma ? | Semicore... Enhanced Chemical Vapor Deposition [semicore.com]

- 3. - Plasma - Wikipedia enhanced chemical vapor deposition [en.wikipedia.org]

- 4. Chemical Vapor Deposition CVD Coating On Si Or Silicon ... [dsneg.com]

- 5. Catalytic CVD growth of Si–C and Si–C–O alloy films by ... [sciencedirect.com]

- 6. Disilane as a growth rate catalyst of plasma deposited ... [semanticscholar.org]

- 7. EXPERIMENTAL AND CHEMICAL KINETIC MODELLING ... [research.ibm.com]

- 8. Plasma enhanced chemical vapor deposition of silicon ... [osti.gov]

Comprehensive Application Notes and Protocols for Disilane-Based Silicon Epitaxial Growth Optimization

Introduction to Disilane in Semiconductor Epitaxy

Disilane (Si₂H₆) represents a critical high-order silane precursor that has gained significant importance in advanced semiconductor manufacturing, particularly for low-temperature epitaxial processes. As semiconductor device architectures continue to evolve toward three-dimensional structures and reduced thermal budgets, traditional silicon precursors like silane (SiH₄) and dichlorosilane (SiH₂Cl₂) face fundamental limitations due to their strong Si-H and Si-Cl bonds, which require higher thermal energy for dissociation. Disilane's unique molecular structure features relatively weaker Si-Si bonds (3.29 eV compared to 3.97 eV for Si-H bonds), enabling more efficient decomposition at lower temperatures and facilitating higher growth rates under conditions where conventional precursors exhibit prohibitively slow deposition kinetics. The expanding applications of disilane span from source/drain epitaxy in advanced logic devices to SiGe/Si multi-stack formations for gate-all-around transistors and next-generation 3D-DRAM technologies, all demanding precise control over film properties at thermal budgets below 600°C.

The global disilane market for semiconductor applications is experiencing robust growth, projected to reach $163.6 million in 2025 with a compound annual growth rate (CAGR) of 7.8% from 2019 to 2033, reflecting its increasing importance in semiconductor fabrication [1]. East Asia dominates consumption, accounting for approximately 70% of global disilane usage, with significant manufacturing presence in China, Taiwan, South Korea, and Japan. This application note provides comprehensive guidelines for optimizing disilane-based silicon epitaxial growth processes, incorporating detailed experimental protocols, characterization methodologies, and practical implementation considerations tailored to researchers and process engineers working in semiconductor development.

Technical Background and Fundamental Principles

Comparative Precursor Characteristics

The selection of appropriate silicon precursors is critical for achieving desired epitaxial film properties while meeting thermal budget constraints. High-order silanes, including disilane (Si₂H₆), trisilane (Si₃H₈), and tetrasilane (Si₄H₁₀), offer distinct advantages over conventional precursors for low-temperature applications due to their progressively weaker Si-Si bonds (3.29 eV, 3.25 eV, and 3.22 eV, respectively) compared to the stronger Si-H bonds (3.97 eV) in silane [2]. This fundamental molecular property enables more efficient decomposition pathways at reduced temperatures, translating to significantly enhanced growth rates under identical process conditions. The molecular complexity of high-order silanes provides alternative adsorption and decomposition routes that bypass the high-energy barriers associated with Si-H bond cleavage in traditional precursors, making them particularly suitable for advanced device applications where post-processing temperatures must remain below 600°C.

Table 1: Comparison of Silicon Precursors for Epitaxial Growth

| Precursor | Bond Energy (eV) | Relative Growth Rate at 550°C | Typical Deposition Temperature Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Silane (SiH₄) | 3.97 (Si-H) | 1.0× (reference) | 600-800°C | High purity, well-established | Limited growth at low temperature |

| Dichlorosilane (SiH₂Cl₂) | 3.95 (Si-Cl) | 1.2× | 650-850°C | Excellent selectivity, low defects | Chlorine contamination risk |

| Disilane (Si₂H₆) | 3.29 (Si-Si) | 3.5× | 450-650°C | High growth rate at low temperature | Higher cost, safety considerations |

| Trisilane (Si₃H₈) | 3.25 (Si-Si) | 4.2× | 400-600°C | Highest growth efficiency | Complex handling, limited availability |

| Tetrasilane (Si₄H₁₀) | 3.22 (Si-Si) | 4.8× | 400-600°C | Ultra-high growth rate | Specialized equipment needed |

Low-Temperature Epitaxy Requirements for Advanced Devices

The relentless drive toward semiconductor device miniaturization and three-dimensional integration has established stringent thermal budget requirements that fundamentally constrain epitaxial process temperatures. For monolithic 3D integration approaches, which offer substantial area reduction and power efficiency improvements, upper-layer fabrication necessitates silicon and SiGe epitaxy processes below 600°C to prevent thermal degradation of underlying pre-fabricated devices [2]. Similarly, the development of 3D-DRAM architectures based on SiGe/Si multi-stacks requires low-temperature epitaxy to minimize interdiffusion between SiGe and Si layers during extended growth processes. The introduction of high-k/metal gate stacks in advanced CMOS technologies further mandates that post-gate processes, including source/drain contact epitaxy, maintain temperatures sufficiently low to prevent deformation or interfacial reactions in these sensitive structures.

The transition to 3D device architectures such as gate-all-around nanosheet transistors and FinFETs has further accelerated the adoption of disilane and other high-order silanes, as these structures often require selective epitaxial growth in confined spaces where temperature uniformity and control are critical. Additionally, the superior conformality and step coverage achieved with disilane at lower temperatures makes it particularly suitable for these complex three-dimensional structures, enabling more uniform film deposition on high-aspect-ratio features. The expanding applications in power electronics, renewable energy systems, and electric vehicles further drive the need for optimized disilane processes, as these domains increasingly leverage silicon carbide (SiC) substrates whose processing benefits from the controlled thermal budgets enabled by disilane chemistry [3].

Experimental Protocols and Methodologies

UHV-CVD System Configuration and Substrate Preparation

Ultra-high vacuum chemical vapor deposition (UHV-CVD) systems provide the optimal environment for disilane-based epitaxial processes due to their exceptional base pressure capabilities (typically <2×10⁻⁸ Torr) and minimized contamination levels. The system should be equipped with a load-lock chamber to maintain main chamber vacuum integrity during wafer transfer, a turbo molecular pumping system capable of maintaining working pressures below 1×10⁻⁴ Torr during process conditions, and precursor gas injection systems with precise mass flow controllers for accurate disilane delivery [2]. The process chamber should feature heated walls maintained at approximately 50-70°C to prevent disilane condensation while avoiding premature gas-phase decomposition. For optimal results, the system should operate in molecular flow regime conditions, where the mean free path of gas molecules exceeds the chamber dimensions, ensuring uniform flux distribution across the substrate surface.

Substrate preparation represents perhaps the most critical determinant of epitaxial film quality, particularly for low-temperature processes where native oxide removal becomes challenging. The following sequential protocol has demonstrated efficacy for achieving pristine hydrogen-terminated surfaces:

- Initial cleaning: Perform standard RCA-1 and RCA-2 cleaning sequences to remove organic and metallic contaminants, respectively.

- Native oxide removal: Immerse substrates in diluted hydrofluoric acid (dHF) solution (0.5-2.0% concentration) for 60-90 seconds to strip native oxide and create hydrogen termination.

- Rinse optimization: Employ direct isopropanol (IPA) displacement rinse without water immersion to minimize reoxidation and preserve Si-H surface termination.

- Rapid drying: Use Marangoni drying (IPA vapor) or spin-rinse drying with nitrogen purge to prevent water marks or contamination.

- Controlled transfer: Immediately transfer wafers to UHV-CVD load-lock using nitrogen-purged FOUP or specialized wafer cassettes to minimize air exposure.

For cluster tool configurations, integrated dry-cleaning modules utilizing remote plasma sources can provide complementary surface preparation, with "P"-type systems using fluorine radicals for oxide removal and hydrogen radicals for carbonaceous contamination, achieving interfacial oxygen densities of approximately 5×10¹² atoms/cm² [4]. The "S"-type process chambers utilizing NF₃ and NH₃ plasma chemistries have demonstrated interface oxygen concentrations of 4.21×10¹⁸ atoms/cm³, approximately fivefold lower than standard dHF treatments [4].

Epitaxial Growth Procedures

The following standardized protocols describe optimized disilane-based epitaxial processes for silicon and silicon-germanium alloys:

Protocol 1: Silicon Epitaxial Growth via UHV-CVD

Substrate loading and prebake: Transfer prepared substrates to UHV-CVD main chamber and execute a low-temperature prebake at 550-600°C for 10-15 minutes under high vacuum to desorb residual surface contaminants without damaging hydrogen termination.

Temperature stabilization: Stabilize substrate temperature at target growth temperature (500-600°C) with precision of ±2°C to ensure reproducible growth kinetics.

Disilane introduction: Introduce disilane precursor at controlled flow rates (typically 1-10 sccm) without carrier gas to maintain ultra-high vacuum conditions. Utilize gradual flow stabilization to prevent pressure transients.

Growth initiation and monitoring: Commence epitaxial growth while monitoring film thickness in situ using laser interferometry or spectroscopic ellipsometry. Typical growth rates range from 1-10 nm/minute depending on temperature and flow conditions.

Process termination: Conclude growth by terminating disilane flow and allowing substrate temperature to stabilize under high vacuum conditions for 2-3 minutes before initiating cool-down sequence.

Controlled extraction: Once substrate temperature reaches below 300°C, transfer to load-lock chamber and introduce high-purity nitrogen before wafer extraction.

Protocol 2: Silicon-Germanium Epitaxial Growth

Execute Protocol 1 steps 1-2 for substrate preparation and stabilization.

Germanium precursor introduction: Introduce germane (GeH₄) or digermane (Ge₂H₆) concurrently with disilane at predetermined flow ratios to achieve target SiGe composition.

Composition control: Maintain precise mass flow control of both precursors throughout deposition, with Ge fraction typically ranging from 15-40% for most device applications.

Growth monitoring: Utilize in situ metrology to verify composition uniformity and growth rate consistency throughout deposition process.

Table 2: Optimized Process Parameters for Disilane-Based Epitaxy

| Process Parameter | Silicon Epitaxy | Silicon-Germanium Epitaxy | Critical Dependencies |

|---|---|---|---|

| Temperature Range | 500-600°C | 475-575°C | Lower temperatures require higher disilane flows |

| Disilane Flow Rate | 1-10 sccm | 2-8 sccm | Chamber geometry, pumping speed |

| Working Pressure | <1×10⁻⁴ Torr | <1×10⁻⁴ Torr | Must maintain molecular flow regime |

| Growth Rate | 1-10 nm/min | 2-12 nm/min | Temperature, flow rate, surface orientation |

| Activation Energy | 1.84-1.88 eV | 1.65-1.75 eV | Germanium content reduces activation energy |

| Prebake Conditions | 550-600°C, 10-15 min | 525-575°C, 8-12 min | Must balance contamination desorption with surface roughness |

Process Optimization and Defect Control

Growth Kinetics and Thermal Optimization

The activation energy for silicon epitaxial growth using disilane has been measured at 1.84-1.88 eV, significantly lower than the hydrogen desorption energy from silicon surfaces (approximately 2.0 eV) and substantially reduced compared to silane-based processes [2]. This lower activation barrier enables practical growth rates at reduced temperatures, with growth rate demonstrating an Arrhenius behavior across the 500-600°C temperature range. For process optimization, temperature should be carefully balanced between growth rate maximization and material quality considerations, with the optimal window typically falling between 540-580°C for most device applications. Within this range, the competing processes of adsorption, decomposition, and surface migration achieve an optimal balance, yielding both practical growth rates and high-quality crystalline films with minimal defects.

The disilane flow rate represents another critical optimization parameter, with growth rate demonstrating a linear relationship with flow at lower temperatures (500-550°C) and transitioning to a saturation regime at higher temperatures (575-600°C) where surface reaction kinetics become rate-limiting rather than precursor flux. For most UHV-CVD systems, the optimal disilane flow rate falls between 3-7 sccm, providing sufficient precursor flux without excessive gas-phase reactions or depletion effects. When growing SiGe alloys, the germanium incorporation efficiency becomes temperature-dependent, with higher temperatures typically reducing germanium fraction at constant precursor flow ratios due to differences in decomposition kinetics and surface segregation behavior. This necessitates careful temperature control within ±2°C to maintain consistent alloy composition throughout the deposition process.

Defect Mitigation Strategies

Interface contamination represents the most significant source of defects in low-temperature epitaxial processes, with oxygen and carbon being particularly detrimental to crystalline quality. SIMS depth profiling measurements have demonstrated a direct correlation between interface oxygen concentration and minority carrier lifetime, with oxygen areal densities below 1×10¹¹ atoms/cm² required for high-performance devices [4]. Achieving these levels necessitates the stringent surface preparation protocols outlined in Section 3.1, complemented by minimization of air exposure between cleaning and epitaxial deposition. For critical applications, the implementation of cluster tool configurations with integrated dry-cleaning chambers can reduce interfacial oxygen concentrations by approximately one order of magnitude compared to conventional ex situ dHF cleaning alone.

Surface morphology degradation, often manifested as island formation or stacking faults, frequently originates from incomplete surface preparation or non-optimal temperature/flow conditions. The following defect mitigation strategies have proven effective:

In situ hydrogen plasma treatment: Brief exposure to atomic hydrogen generated by remote plasma sources at 300-400°C can effectively remove residual carbon contamination while preserving surface morphology.

Two-step growth processes: Initial very low-rate nucleation at reduced temperature (450-500°C) followed by higher-temperature bulk growth can improve film continuity and reduce defect density.

Germanium surfactant-mediated growth: For silicon epitaxy, sub-monolayer germanium predeposition can enhance surface mobility and improve two-dimensional growth.

Post-growth annealing: Limited thermal budget annealing at temperatures 50-75°C above growth temperature for 5-10 minutes can facilitate defect annealing without significant dopant redistribution.

The implementation of comprehensive real-time process monitoring using spectroscopic ellipsometry or reflectance anisotropy spectroscopy enables early detection of growth anomalies and provides immediate feedback for process adjustment, particularly during the critical nucleation phase where the majority of extended defects originate.

Implementation Considerations and Economic Outlook

Safety and Handling Protocols

Disilane presents significant safety challenges due to its high reactivity, pyrophoric nature, and relatively low autoignition temperature, necessitating rigorous handling protocols and specialized equipment. All disilane delivery systems must employ welded stainless steel tubing with minimal connections, properly purged with inert gas and equipped with pressure monitoring and flow restriction devices to prevent backflow and ensure system integrity. Gas cabinets should feature continuous atmospheric monitoring with alarms calibrated for disilane detection at appropriate threshold limit values, complemented by rapid isolation valves and excess flow control devices. For process tool integration, point-of-use purifiers and particulate filters are essential to maintain gas purity and prevent line clogging, while in situ fire suppression systems provide critical protection against potential ignition events.

Personnel training must emphasize the unique hazards associated with disilane, including its tendency to form spontaneously combustible reaction products with air and its higher toxicity compared to silane. Emergency response protocols should address specific disilane release scenarios, with particular attention to the potential for delayed ignition and the formation of hazardous decomposition products. From an environmental perspective, dedicated abatement systems utilizing catalytic combustion, thermal oxidation, or scrubbing technologies are essential to process effluent streams, with continuous monitoring to verify destruction efficiency and prevent atmospheric releases.

Economic Considerations and Industry Adoption

The disilane market for semiconductor applications is characterized by relatively concentrated competition with several key global players dominating supply, including Mitsui Chemicals, Air Liquide Electronics, Linde Gas & Equipment, and SK Specialty [1]. Pricing is heavily influenced by purity requirements, typically ranging from $100-500 per kilogram depending on volume and purity specification, with higher purity grades (7N and above) commanding premium pricing. The industry has witnessed moderate merger and acquisition activity in recent years, with total transaction values likely exceeding $500 million over the past five years as specialty gas suppliers consolidate to achieve economies of scale and expand their technological capabilities.

The regional consumption pattern for disilane reflects the global distribution of advanced semiconductor manufacturing, with East Asia accounting for approximately 70% of global demand, followed by North America (15%) and Europe (10%) [1]. This geographical concentration has significant implications for supply chain logistics and inventory management, particularly for fabrication facilities located outside the primary consumption regions. The ongoing expansion of domestic semiconductor manufacturing capabilities in multiple geographic regions, driven by government initiatives and supply chain resilience concerns, is expected to gradually alter this distribution over the coming decade. Additionally, the growing adoption of silicon carbide (SiC) for power electronics, projected to reach a market size exceeding $11 billion by 2034 [3], represents a significant complementary driver for disilane demand, as many SiC device fabrication processes utilize disilane for selective epitaxy and contact formation.

Visual Workflows and Process Schematics

Disilane Epitaxial Growth Workflow

Diagram 1: Complete workflow for disilane-based epitaxial growth, showing the sequential process from substrate preparation through post-processing characterization. Critical control points are highlighted within each major processing phase.

Surface Preparation Decision Pathway

Diagram 2: Decision pathway for surface preparation methodology selection based on wafer size and interface quality requirements. The flowchart guides process selection to achieve optimal hydrogen-terminated surfaces for subsequent epitaxial growth.

Conclusion and Future Perspectives

Disilane-based epitaxial processes represent a critical enabling technology for advanced semiconductor device fabrication, particularly as thermal budget constraints intensify with the transition to three-dimensional architectures and heterogeneous integration schemes. The optimized protocols detailed in this application note provide a foundation for implementing robust disilane processes capable of delivering high-quality epitaxial films with practical growth rates at temperatures below 600°C. The continued evolution of semiconductor technology will likely further drive the adoption of disilane and other high-order silanes, with emerging applications in monolithic 3D integration, advanced memory architectures, and heterogeneous packaging all demanding the unique capabilities offered by these precursors.

Future developments in disilane technology are expected to focus on further purity enhancements beyond 7N grade to support even more stringent defect density requirements at advanced technology nodes, complemented by improved delivery systems that enhance safety while reducing consumption and waste generation. The integration of machine learning methodologies for real-time process control and defect prediction, similar to approaches already being implemented in silicon carbide epitaxy [3], represents another promising direction for advancing disilane process capability. Additionally, the ongoing expansion of semiconductor manufacturing geographically and the growing emphasis on supply chain resilience will likely drive increased standardization of disilane specifications and handling protocols across the industry, further solidifying its position as a critical precursor for advanced semiconductor fabrication.

References

- 1. Disilane for Semiconductor Future-proof Strategies: Trends ... [archivemarketresearch.com]

- 2. Characteristics of high-order silane based Si and SiGe ... [sciencedirect.com]

- 3. Advances in SiC Growth Mechanisms and Defects Control ... [sciencedirect.com]

- 4. for Low Temperature... - Semiconductor Digest Surface Preparation [semiconductor-digest.com]

disilylsilane amorphous silicon film deposition

Amorphous Silicon Deposition Overview

The deposition of hydrogenated amorphous silicon (a-Si:H) is a mature technology, primarily achieved using Plasma-Enhanced Chemical Vapor Deposition (PECVD) at low temperatures (typically below 300°C) [1] [2]. This technique is favored for its compatibility with large-area substrates like glass, metal foils, and plastics [1].

- Key Precursor: Standard industrial processes most commonly use silane (SiH₄), often diluted with hydrogen (H₂) and sometimes argon (Ar) [1] [2].

- Growth Mechanism: The film quality is highly dependent on surface and subsurface reactions. The radical SiH₃ is often identified as the key precursor for generating device-grade material, while ions also play a critical role in modifying surface morphology [3] [2].

- System Configuration: A typical PECVD system involves a vacuum reactor with two parallel electrodes, a radio frequency (RF) power source (commonly 13.56 MHz), gas flow controllers, and heated substrate holders [1] [4].

Experimental Protocol Framework

The table below outlines the core parameters for a standard PECVD process based on the gathered literature. You can use this as a foundational framework.

| Parameter | Typical Range / Value | Description & Purpose |

|---|---|---|

| Precursor Gases | SiH₄, H₂, (Ar) | Silane is core precursor; H₂ dilution critical for controlling film structure (amorphous vs. microcrystalline) [1] [2]. |

| Substrate Temperature | 150 - 300 °C | Lower temps (e.g., <150°C) possible with advanced systems like ICP-CVD [4]. |

| RF Power / Frequency | 13.56 MHz (or VHF: 30-300 MHz) | Power density controls plasma dissociation; higher frequencies (VHF) can increase deposition rates [1]. |

| Chamber Pressure | 500 - 2000 mTorr | Affects gas phase reactions, radical mean free path, and film uniformity [1] [4]. |

| Key Film Properties| Defect Density: 10^15 - 10^16 cm⁻³ Optical Bandgap: ~1.6 eV | Hydrogen passivates dangling bonds to achieve low defect density; optical properties suitable for photovoltaics [1] [2]. |

Deposition Workflow and Parameter Control

To visualize the logical flow of the deposition process and how key parameters interact to determine the final film properties, the following diagrams map out the workflow and relationships.

References

- 1. , Polymorphous, and Microcrystalline Amorphous Thin Silicon ... Films [intechopen.com]

- 2. Plasma- deposited hydrogenated amorphous : multiscale... silicon films [pubs.rsc.org]

- 3. Techniques and Processes Involved in the... | SpringerLink Deposition [link.springer.com]

- 4. of High Quality Deposition Films [azom.com]

Comprehensive Application Notes and Protocols for Disilane (Si₂H₆) in Semiconductor Manufacturing

Executive Summary

Disilane (Si₂H₆) serves as a critical precursor material in advanced semiconductor manufacturing processes, particularly in chemical vapor deposition (CVD) and atomic layer deposition (ALD) applications. As the semiconductor industry continues its pursuit of smaller node sizes and enhanced device performance, disilane has emerged as a valuable alternative to monosilane in specific applications due to its lower pyrolysis temperature and enhanced step coverage capabilities. The Europe Semiconductor Grade Disilane market is projected to reach USD 300 million by 2031, growing at a CAGR of 8.5% from 2025, reflecting its increasing importance in semiconductor fabrication [1]. These application notes provide comprehensive technical guidance for researchers and development professionals implementing disilane-based processes in semiconductor manufacturing environments, with detailed protocols, safety considerations, and analytical methods tailored to advanced node development.

Materials and Properties

Technical Specifications

Semiconductor-grade disilane represents a highly specialized material meeting stringent purity requirements essential for modern semiconductor fabrication. The compound must conform to exacting quality standards to prevent contamination that could compromise device performance and yield. The market for semiconductor-grade disilane offers different purity grades tailored to specific application requirements, with high-purity variants exceeding 99.99% being essential for critical semiconductor applications [2].

Table 1: Semiconductor-Grade Disilane Specification Profile

| Parameter | Specification | Remarks |

|---|---|---|

| Purity Level | >99.99% (High Purity), 99.9-99.99% (Standard) | Critical for semiconductor manufacturing [2] |

| Form | Gas form preferred for deposition applications | Liquid form also available for specific applications [2] |

| Pyrolysis Temperature | Lower than monosilane | Enables lower process temperatures [2] |

| Moisture Sensitivity | Highly sensitive | Requires strict moisture control in handling |

Safety Data and Handling Considerations

Disilane presents significant safety challenges that necessitate rigorous handling protocols. As a pyrophoric gas with high reactivity toward air and moisture, disilane requires specialized equipment and procedures to ensure safe utilization in research and manufacturing environments. Key safety considerations include:

- Pyrophoricity: Disilane may ignite spontaneously upon contact with air, requiring completely leak-tight gas delivery systems with dedicated purge capabilities [2].

- Toxicity: Similar to other metal hydride compounds, disilane presents respiratory hazards and requires use with adequate ventilation and exhaust systems.

- Storage Conditions: Disilane cylinders must be stored in well-ventilated areas with appropriate gas detection systems and physical restraints to prevent damage.

- Delivery Systems: Gas cabinets with automatic shut-off valves, flow restrictors, and purge capabilities are essential for safe disilane handling in semiconductor tools.

Applications in Semiconductor Manufacturing

Thin-Film Deposition Processes

Thin-film deposition represents the primary application for disilane in semiconductor manufacturing, where it serves as a silicon source for various deposition techniques. The unique properties of disilane enable its use in several critical deposition applications:

- Epitaxial Silicon Growth: Disilane facilitates high-quality epitaxial growth at reduced temperatures compared to monosilane, particularly advantageous for strained silicon and silicon-germanium (SiGe) heterostructures. The lower decomposition temperature enables better dopant incorporation and more abrupt junction profiles [3].

- Polycrystalline Silicon Deposition: For gate electrode and local interconnection applications, disilane provides superior step coverage and more uniform film properties across complex topographies, with deposition rates exceeding those achievable with monosilane at equivalent temperatures [2].

- Silicon Nitride Barriers: In combination with nitrogen precursors, disilane enables the deposition of conformal silicon nitride barrier layers for device isolation and encapsulation, with demonstrated advantages in sidewall coverage for high-aspect-ratio structures [3].

- Silicon-Germanium Layers: Disilane facilitates the deposition of high-quality SiGe films with precise compositional control, essential for heterojunction bipolar transistors and strain-engineered CMOS devices [2].

Table 2: Semiconductor Application Portfolio for Disilane

| Application Domain | Key Implementations | Market Share & Growth Projections |

|---|---|---|

| Semiconductor Manufacturing | Thin-film deposition in integrated circuits [2] | Projected to reach USD 300M by 2031 [1] |

| Flat Panel Display (FPD) Production | Thin-film transistors for displays [2] | Steady growth driven by display technology advances |

| Solar Cell Manufacturing | Photovoltaic applications [2] | Emerging application with significant potential |

| AI & 5G Chips | Advanced node semiconductor devices [3] | Fastest growing application (8.5% CAGR) [1] |

Emerging Applications

Beyond conventional silicon deposition, disilane enables several emerging applications that leverage its unique chemical properties:

- Advanced Node Semiconductor Devices: For 5nm and 3nm process technologies, disilane enables the conformal deposition of ultra-thin silicon layers with atomic-level precision, essential for gate-all-around transistors and other advanced architectures [2].

- Three-Dimensional Structures: The superior step coverage of disilane-derived films provides significant advantages for 3D NAND flash memory and through-silicon vias (TSVs) in packaging applications, where continuous film formation over extreme topographies is required [3].

- Flexible Electronics: The lower deposition temperatures enabled by disilane facilitate the integration of silicon-based semiconductors with temperature-sensitive flexible substrates, enabling novel device architectures for wearable electronics and displays [3].

- Quantum Dot Synthesis: Disilane serves as a silicon source for the synthesis of silicon quantum dots with controlled size distributions, potentially enabling next-generation optoelectronic devices and quantum computing applications [2].

Experimental Protocols

Chemical Vapor Deposition Using Disilane

Chemical vapor deposition with disilane requires precise control of process parameters to achieve films with the desired structural, electrical, and morphological properties. The following protocol describes a generalized methodology for silicon film deposition using disilane:

- Substrate Preparation: Begin with standard RCA cleaning of silicon substrates, concluding with a dilute hydrofluoric acid dip (1-2%) to create a hydrogen-terminated surface. Transfer substrates immediately to the deposition chamber to minimize native oxide formation.

- Process Parameters: Establish and maintain the following deposition conditions:

- Temperature Range: 450-650°C (lower than typical monosilane processes)

- Pressure Range: 100-500 mTorr (low pressure promotes uniformity)

- Disilane Flow Rate: 10-100 sccm (optimize for desired deposition rate)

- Carrier Gas: High-purity hydrogen or argon at 500-2000 sccm

- Process Time: Varies based on target film thickness (typically 5-30 minutes)

- In-situ Monitoring: Employ laser interferometry or spectroscopic ellipsometry for real-time monitoring of film thickness and growth rate. Pyrometric techniques can supplement for temperature verification.

- Post-deposition Analysis: Characterize film properties using spectroscopic ellipsometry for thickness and refractive index, four-point probe for resistivity, and atomic force microscopy for surface roughness.

Atomic Layer Deposition Process

Atomic layer deposition using disilane enables the conformal deposition of ultrathin silicon films with exceptional thickness control. This cyclic, self-limiting process is particularly valuable for applications requiring precise, atomic-scale thickness control:

- Reactor Preparation: Ensure the ALD reactor is leak-tight and capable of maintaining base pressure below 1×10⁻⁶ Torr. Verify temperature uniformity across the substrate holder.

- Process Sequence:

- Precursor Pulse: Introduce disilane pulse (0.1-2.0 seconds) with carrier gas

- First Purge: Purge reactor with inert gas (5-30 seconds) to remove excess precursor and reaction byproducts

- Co-reactant Pulse: Introduce co-reactant (if required, such as plasma-activated species)

- Second Purge: Second inert gas purge (5-30 seconds) to remove reaction byproducts

- Cycle Parameters: Each ALD cycle typically deposits 0.5-1.5 Å of silicon film. Repeat cycles until target thickness is achieved.

- Process Optimization: Systematically vary pulse times, purge durations, and substrate temperature to identify the self-limiting growth regime characterized by constant growth per cycle independent of precursor exposure.

Safety Protocols for Disilane Handling

Rigorous safety protocols are essential when working with disilane due to its pyrophoric nature and toxicity. Implement the following safety measures:

- Gas Cabinet Requirements: Disilane sources must be housed in ventilated gas cabinets with continuous gas monitoring, automatic fire suppression, and excess flow controllers. Cabinets should maintain negative pressure relative to surrounding areas.

- Emergency Response: Establish and practice emergency shutdown procedures including gas cabinet isolation, tool isolation, and facility evacuation plans. Maintain appropriate Class D fire extinguishers for metal hydride fires.

- Personal Protective Equipment: Researchers must wear appropriate PPE including fire-resistant lab coats, safety glasses, face shields, and appropriate gloves when connecting or disconnecting disilane gas lines.

- Leak Testing: Perform helium leak testing on all gas connections following installation or maintenance before introducing disilane. Test pressure should not exceed the maximum allowable working pressure of the system components.

Analytical Methods

Film Characterization Techniques

Comprehensive characterization of disilane-derived films is essential for quality control and process optimization. Implement the following analytical techniques:

- Thickness and Optical Properties: Use spectroscopic ellipsometry to determine film thickness, refractive index, and extinction coefficient. Measure at multiple locations across the substrate to assess uniformity.

- Electrical Properties: Employ four-point probe measurements for sheet resistance and capacitance-voltage analysis for carrier concentration and interface quality assessment.

- Structural Properties: Utilize X-ray diffraction for crystallinity evaluation, Raman spectroscopy for crystal quality and strain analysis, and transmission electron microscopy for cross-sectional structural analysis.

- Compositional Analysis: Implement secondary ion mass spectrometry for impurity profiling, X-ray photoelectron spectroscopy for chemical bonding information, and Fourier-transform infrared spectroscopy for hydrogen content and bonding configuration.

Gas Purity Verification

Verifying disilane purity is critical for ensuring consistent process results and high device yields:

- Gas Chromatography: Implement high-sensitivity gas chromatography with pulsed discharge helium ionization detection or mass spectrometric detection to identify and quantify hydrocarbon, moisture, and oxygen impurities at ppb levels.

- Moisture Analysis: Use calibrated moisture analyzers with quartz crystal microbalance or cavity ring-down spectroscopy technology to verify moisture content below specification limits.

- Particle Monitoring: Employ in-line particle counters to verify particulate contamination meets semiconductor-grade requirements, particularly for direct injection applications.

Emerging Trends and Future Directions

The application landscape for disilane in semiconductor manufacturing continues to evolve, driven by several emerging trends:

- Advanced Packaging: Disilane-enabled deposition processes are finding new applications in advanced packaging schemes such as silicon interposers and fan-out wafer-level packaging, where conformal insulation and barrier layers are required [3].

- Photonic Integration: The development of silicon photonic devices leverages disilane's ability to deposit high-quality silicon layers for waveguides, modulators, and photodetectors monolithically integrated with electronic circuits [2].

- Wider Bandgap Applications: Research continues into disilane as a precursor for silicon carbide deposition through reaction with carbon precursors, potentially enabling wider bandgap semiconductors for power electronics [2].

- Sustainability Initiatives: Manufacturers are developing more efficient disilane utilization strategies to minimize waste and environmental impact, including recirculation systems and alternative precursor delivery methods that maximize material utilization efficiency [1].

Table 3: Market Dynamics and Regional Distribution

| Geographic Region | Market Contribution (2023) | Growth Drivers |

|---|---|---|

| Asia Pacific | 40% (Highest contribution) [2] | Increasing data center investments, technological advancements [2] |

| North America | 35% [2] | Strong presence of key industry players, advanced technological infrastructure [1] |

| Europe | 15% [2] | Regulatory support for sustainability, innovation in smart manufacturing [1] |

| Latin America & MEA | 10% combined [2] | Growing investments in infrastructure and technology [1] |

Conclusion

Disilane has established itself as a critical precursor material for advanced semiconductor manufacturing, enabling continued device scaling through its unique material properties. The compound's lower decomposition temperature, superior step coverage, and compatibility with existing fabrication infrastructure position it as an enabling material for emerging technologies including AI accelerators, 5G chips, and three-dimensional memory architectures. As the semiconductor industry continues its pursuit of atomic-scale manufacturing, disilane-based processes will likely play an increasingly important role in deposition applications requiring precise thickness control, high conformity, and low thermal budget. Researchers and development professionals should continue to explore novel applications while maintaining rigorous attention to safety protocols and quality control measures outlined in these application notes.

References

Electrochemical Deposition Protocol for Si-Ge Alloys

The protocol below details the formation of Si-Ge alloy films via electrochemical deposition of germanium into a porous silicon (PS) matrix, followed by rapid thermal annealing [1] [2]. This method is noted for its cost-effectiveness and compatibility with semiconductor manufacturing processes [2].

Materials and Equipment

- Substrate: Highly doped (0.01 Ω·cm) n-type monocrystalline silicon wafer [2].

- Electrolytes:

- Equipment: Potentiostat/galvanostat, PTFE electrochemical cell, platinum counter-electrode, graphite disk for back-side contact, Rapid Thermal Processing (RTP) furnace [2].

Experimental Procedure

Porous Silicon (PS) Matrix Fabrication

Germanium Electrodeposition

- Place the PS sample into the electrochemical cell with the GeO₂/KOH electrolyte [2].

- Use a three-electrode setup: PS sample as the working electrode, platinum wire as the counter electrode, and a suitable reference electrode (e.g., Ag/AgCl) [2].

- Perform cathodic electrodeposition at a constant potential of -0.9 V to -1.0 V (vs. Ag/AgCl) for 15-30 minutes [2].

- After deposition, rinse the sample with deionized water and dry [2].

Rapid Thermal Annealing (RTA)

Key Processing Parameters and Characterization Data

The tables below summarize critical parameters for optimizing the PS matrix and the properties of the resulting Si-Ge alloy films.

Table 1: Optimizing Porous Silicon Matrix Parameters [1] [2]

| Parameter | Effect on PS Matrix | Impact on Final Si-Ge Alloy |

|---|---|---|

| Anodization Current Density | Determines porosity and pore morphology. | Influences Ge incorporation and alloy composition. |

| PS Layer Thickness | Affects the volume available for Ge deposition. | Directly corresponds to the final alloy film thickness. A 5 μm PS layer was found optimal for thermoelectric performance [1]. |

| PS Porosity | Controls the surface area and amount of Si available for alloying. | Determines the final Si to Ge ratio (Si₁₋ₓGeₓ) in the alloy [2]. |

Table 2: Characteristics of Si-Ge Alloys from PS Matrices [1] [2]

| Property | Characterization Method | Result / Finding |

|---|---|---|

| Alloy Formation | Raman Spectroscopy, XRD | Successful formation of Si-Ge alloy confirmed after RTA [2]. |

| Morphology & Composition | SEM, EDX | Formation of a relatively uniform Si₁₋ₓGeₓ layer on the monocrystalline silicon substrate [2]. |

| Thermoelectric Performance | Seebeck Coefficient & Power Factor Measurement | Highest performance achieved with 5 μm-thick PS matrix: Seebeck coefficient of ~505 μV/K at 450 K and Power Factor of ~1950 μW/(m·K²) at 400 K [1]. |

Experimental Workflow Visualization

The diagram below outlines the complete protocol for forming Si-Ge alloys via porous silicon, from substrate preparation to final characterization.

Diagram 1: Workflow for Si-Ge Alloy Formation via Porous Silicon Matrix

Methodology Insights for Researchers

The porous silicon matrix method offers distinct advantages and considerations for researchers developing Si-Ge alloys.

- Prime Novelty and Advantage: The prime novelty of this approach lies in using the porosity of the initial silicon matrix as a direct control mechanism for the composition of the resulting Si₁₋ₓGeₓ alloy, allowing for reproducible fabrication of different alloy subtypes [2]. This method is highlighted as a simpler, more cost-effective alternative to complex techniques like CVD or MBE, as it uses readily available materials and integrates easily with standard semiconductor processes [2].

- Critical Control Point: The porosity and thickness of the initial PS layer are the most critical parameters. They determine the amount of germanium that can be incorporated and the degree of subsequent alloying during annealing, directly impacting the final alloy's composition and thermoelectric properties [1] [2]. The 5 μm PS thickness that yielded optimal properties also provided a residual porous underlayer, which offered an optimal balance between electrical conductivity and electrical insulation from the substrate [1].

Alternative Deposition Methods

For context, other established methods for Si-Ge deposition exist, though they were not the focus of this protocol.

- Chemical Vapor Deposition (CVD): This widespread technique typically uses silane (SiH₄) and germane (GeH₄) as precursor gases in a low-pressure (LPCVD) reactor [3] [2]. It offers good reproducibility and homogeneity but has a relatively low deposition rate [2].

- Molecular Beam Epitaxy (MBE): This method involves the condensation of molecular or atomic beams of Si and Ge onto a heated substrate under ultra-high vacuum. It provides exceptional control over film composition and thickness but requires complex equipment and has low growth rates [2].

References

disilylsilane organosilicon compound synthesis

Synthesis Methods for Disilane

The following table compares established and emerging methods for disilane synthesis, highlighting their core principles and limitations [1] [2]:

| Method | Core Principle | Key Challenges & Limitations |

|---|---|---|

| Magnesium Silicide | React magnesium silicide with hydrogen chloride/ammonium bromide [1] | Multiple reaction steps, substantial by-products, complex impurity removal [1] |

| Hexachlorodisilane Reduction | Reduce Si₂Cl₆ using lithium aluminum hydride in ether solutions [1] | High raw material and equipment costs, scalability issues [1] |

| Silane Pyrolysis/Discharge | Decompose SiH₄ via electrical/thermal energy to form Si₂H₆ [1] | Complex equipment; high power can cause secondary decomposition of disilane [1] |

| Dielectric Barrier Discharge (DBD) | Use non-thermal plasma to initiate silane decomposition at ambient T&P [1] | Reaction mechanisms at atmospheric pressure not fully elucidated; requires optimization [1] |

Dielectric Barrier Discharge (DBD) Synthesis Protocol

Dielectric Barrier Discharge (DBD) is a emerging method for disilane synthesis that operates at ambient temperature and pressure, making it suitable for industrial scale-up [1]. The workflow involves experimental setup, parameter optimization, and safety measures.

Experimental Setup and Reagents [1]

- DBD Reactor: A coaxial reactor is central, typically using a quartz or corundum tube (25 mm diameter, 2.5 mm wall thickness) as the dielectric barrier.

- Electrodes: The outer electrode is a 100-mesh wire mesh. The inner electrode is a stainless-steel rod, which can have a smooth or helical surface to influence discharge characteristics.

- Gas Handling System: Use a setup capable of delivering precise mixtures of silane (SiH₄) diluted with argon (Ar) or helium (He). All experiments must be conducted in a properly ventilated fume hood, using standard protocols for handling pyrophoric and flammable gases.

Optimization of Operational Parameters [1]

Systematically test and optimize these parameters, using the Number Density Ratio of Disilane to Silane (NDS) in the tail gas as the evaluation metric:

- Gas Composition: Use a high concentration of silane (e.g., 40% SiH₄ in Ar or He). Helium dilution often yields better results than argon.

- Gas Flow Rate: Optimize for residence time, which has a pronounced effect on disilane yield.

- Driving Power: Increase power to promote disilane formation up to a threshold; excessively high power leads to secondary decomposition of disilane.

- Dielectric Material: Test different materials (e.g., quartz vs. corundum) for the reactor tube.

Safety, Product Collection, and Analysis [1]

- Product Collection: Use low-temperature condensation to separate and collect disilane and other higher-order silanes from the product stream, allowing for silane recycle.

- Analysis: Employ gas chromatography (GC) or mass spectrometry (MS) to analyze the composition of the tail gas and quantify disilane yield.

Mechanistic Modeling (Optional)

A reaction mechanism model can be developed using simulation software (e.g., COMSOL Multiphysics) to simulate the silane discharge process, providing insights into radical formation and particle distribution that are difficult to measure experimentally [1].

Key Reaction Pathways and Organometallic Complexes

Beyond its synthesis, disilane is a versatile reagent in organometallic chemistry, particularly in catalytic addition reactions and the formation of complexes with transition metals. The diagram below illustrates a general catalytic cycle and a specific complexation example [3].

Industrial Applications and Future Outlook

Disilane's superior film-forming properties, efficiency, and quality make it highly valuable in several advanced technological areas [1]:

- Semiconductor Manufacturing: Used in the epitaxial growth of silicon and silicon-germanium (SiGe) films at low temperatures, and in Plasma-Enhanced Chemical Vapor Deposition (PECVD) for amorphous silicon layers [1] [2].

- Photovoltaics: Applied in silicon heterojunction solar cells for effective surface passivation [2].